2-bromo-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-Bromo-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO. It is a brominated derivative of N-(2,6-dimethylphenyl)acetamide and is known for its applications in various chemical reactions and research fields. The compound is characterized by its solid physical form and a melting point range of 148-151°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide typically involves the bromination of N-(2,6-dimethylphenyl)acetamide. One common method includes the reaction of N-(2,6-dimethylphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives under specific conditions using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of N-(2,6-dimethylphenyl)acetamide by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of N-(2,6-dimethylphenyl)acetamide derivatives with different functional groups.
Oxidation: N-oxide derivatives.
Reduction: N-(2,6-dimethylphenyl)acetamide.
Scientific Research Applications
2-Bromo-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in halogen bonding, which enhances its binding affinity to target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)acetamide: The non-brominated parent compound.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: A chlorinated analog with similar properties but different reactivity.
2-Iodo-N-(2,6-dimethylphenyl)acetamide: An iodinated analog with distinct chemical behavior due to the larger atomic size of iodine.
Uniqueness: 2-Bromo-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and binding characteristics. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for particular applications where halogen bonding or specific reactivity is desired .
Properties
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQPTEFSATTZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960652 | |
Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40251-98-7 | |
Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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